molecular formula C5H11ClN2O B1408505 (R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS No. 1434126-92-7

(R)-4-(Aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1408505
CAS No.: 1434126-92-7
M. Wt: 150.61 g/mol
InChI Key: KWHAXXIEOKYGKQ-PGMHMLKASA-N
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Description

®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is a derivative of pyrrolidin-2-one, which is a five-membered lactam. The presence of an aminomethyl group at the 4-position and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a green and efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it operates under mild conditions without the need for metal catalysts.

Industrial Production Methods

In industrial settings, the production of ®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced technologies such as microfluidic reactors allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-2-one derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups at the aminomethyl position.

Scientific Research Applications

®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s chiral nature also allows for selective binding to enantiomer-specific sites, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the aminomethyl group.

    3-Iodopyrroles: Compounds with similar ring structures but different substituents.

    N-Substituted Piperidines: Compounds that undergo similar synthetic transformations.

Uniqueness

®-4-(Aminomethyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and chiral nature, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility compared to other similar compounds.

Properties

IUPAC Name

(4R)-4-(aminomethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-2-4-1-5(8)7-3-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAXXIEOKYGKQ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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